

Crystal Structure of Diphenylacetylene: A Technical Guide

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Compound of Interest

Compound Name: Diphenylacetylene

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This technical guide provides a comprehensive overview of the crystal structure of **diphenylacetylene** (also known as tolane), a fundamental building block in organic synthesis and materials science. This document details its crystallographic parameters, molecular geometry, and the intricate network of intermolecular interactions that govern its solid-state packing. The information presented herein is crucial for understanding the structure-property relationships of **diphenylacetylene** and for the rational design of novel materials and pharmaceutical compounds.

Crystallographic Data

The crystal structure of **diphenylacetylene** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/c$.^[1] Key crystallographic data are summarized in the table below.

Parameter	Value
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	15.488(2)
b (Å)	5.754(1)
c (Å)	12.766(2)
β (°)	113.36(2)
Volume (Å ³)	1044.5
Z	4
Molecules per Asymmetric Unit	2

Table 1: Crystal Data and Structure Refinement Parameters for **Diphenylacetylene**.^[1]

The asymmetric unit of **diphenylacetylene** contains two crystallographically independent molecules. One of these molecules exhibits disorder in the crystal structure.

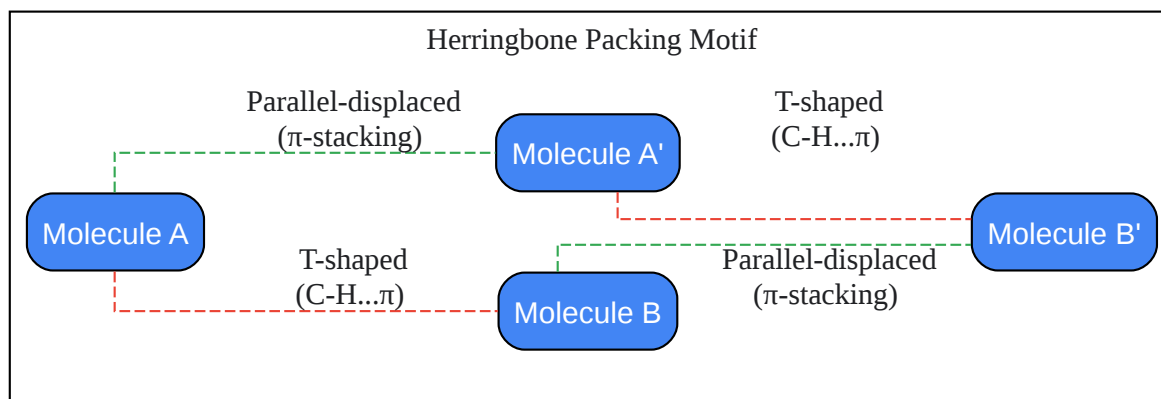
Molecular Geometry

Diphenylacetylene possesses a linear C-C \equiv C-C core. The central carbon-carbon triple bond distance is approximately 1.198 Å. The phenyl rings are attached to the acetylenic carbons. The precise bond lengths and angles of the two independent molecules in the asymmetric unit, as determined by X-ray crystallography, are crucial for detailed structural analysis and computational modeling.

A detailed table of bond lengths and angles for both molecules, including the disordered moiety, would be populated from the primary crystallographic literature.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **diphenylacetylene** is characterized by a herringbone motif, a common arrangement for aromatic molecules. This packing is primarily governed by a combination of π -stacking and C-H $\cdots\pi$ interactions.



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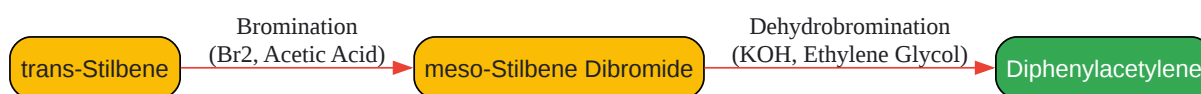
Figure 1: A schematic representation of the key intermolecular interactions in the herringbone packing of **diphenylacetylene**.

The phenyl rings of adjacent molecules are arranged in a T-shaped manner, facilitating C-H $\cdots\pi$ interactions where the hydrogen atoms of one phenyl ring interact with the π -electron cloud of a neighboring ring. Additionally, parallel-displaced π -stacking interactions occur between the phenyl rings of other neighboring molecules, contributing to the overall stability of the crystal lattice.

Experimental Protocols

Synthesis of Diphenylacetylene

A common and reliable method for the synthesis of **diphenylacetylene** is the dehydrobromination of meso-stilbene dibromide.



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Figure 2: Synthetic pathway for **diphenylacetylene** from trans-stilbene.

Materials:

- trans-Stilbene
- Pyridinium hydrobromide perbromide or liquid bromine
- Glacial acetic acid
- Potassium hydroxide (KOH)
- Ethylene glycol
- Methanol
- Ethanol

Procedure:

- **Bromination of trans-Stilbene:** trans-Stilbene is dissolved in glacial acetic acid. Pyridinium hydrobromide perbromide (or a solution of bromine in acetic acid) is added portion-wise to the stilbene solution. The reaction mixture is stirred until the reaction is complete, indicated by the disappearance of the bromine color. The product, meso-stilbene dibromide, precipitates from the solution and is collected by vacuum filtration, washed with cold methanol, and dried.
- **Dehydrobromination of meso-Stilbene Dibromide:** The dried meso-stilbene dibromide is mixed with potassium hydroxide in ethylene glycol. The mixture is heated to reflux for a specified period to effect a double dehydrobromination.
- **Isolation and Purification:** After cooling, the reaction mixture is poured into water to precipitate the crude **diphenylacetylene**. The solid product is collected by vacuum filtration and washed with water. The crude product is then recrystallized from ethanol to yield pure, crystalline **diphenylacetylene**.

Single-Crystal X-ray Diffraction

High-quality single crystals of **diphenylacetylene** suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution in a suitable solvent such as ethanol or a mixture of solvents.

Data Collection and Structure Refinement (General Protocol):

- **Crystal Mounting:** A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.
- **Data Collection:** The crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal through a range of angles.
- **Data Processing:** The collected diffraction images are processed to integrate the intensities of the reflections and to apply corrections for factors such as Lorentz and polarization effects, and absorption.
- **Structure Solution and Refinement:** The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined by full-matrix least-squares on F^2 to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Conclusion

This guide has provided a detailed technical overview of the crystal structure of **diphenylacetylene**. The crystallographic data, molecular geometry, and supramolecular organization presented here are fundamental to understanding the solid-state properties of this important organic molecule. The detailed experimental protocols for its synthesis and crystallographic analysis serve as a valuable resource for researchers in the fields of chemistry, materials science, and drug development. The insights gained from the crystal structure of **diphenylacetylene** can aid in the design of new functional materials with tailored solid-state properties.

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